Deshydroxyethoxy Ticagrelor-d7

Bioanalysis Mass Spectrometry Internal Standard

This deuterated analog of ticagrelor's active metabolite AR-C124910XX is the definitive internal standard for accurate LC-MS/MS quantification. Unlike unlabeled forms or parent-drug isotopes, only Deshydroxyethoxy Ticagrelor-d7 provides the exact co-elution and matrix-effect correction required for validated bioanalytical methods. Its 7 Da mass shift ensures clear analyte discrimination, while ≥98% purity guarantees reliable calibration curves. Essential for pharmacokinetic studies, therapeutic drug monitoring, and ANDA submissions where regulatory precision is non-negotiable.

Molecular Formula C21H24F2N6O3S
Molecular Weight 485.6 g/mol
Cat. No. B12414009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeshydroxyethoxy Ticagrelor-d7
Molecular FormulaC21H24F2N6O3S
Molecular Weight485.6 g/mol
Structural Identifiers
SMILESCCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)O)NC4CC4C5=CC(=C(C=C5)F)F
InChIInChI=1S/C21H24F2N6O3S/c1-2-5-33-21-25-19(24-13-7-10(13)9-3-4-11(22)12(23)6-9)16-20(26-21)29(28-27-16)14-8-15(30)18(32)17(14)31/h3-4,6,10,13-15,17-18,30-32H,2,5,7-8H2,1H3,(H,24,25,26)/t10-,13+,14+,15-,17-,18+/m0/s1/i1D3,2D2,5D2
InChIKeyXYLIQTKEYHWYGG-KBABNUDRSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deshydroxyethoxy Ticagrelor-d7: A Deuterated Internal Standard for Ticagrelor's Active Metabolite


Deshydroxyethoxy Ticagrelor-d7 is a stable, isotope-labeled derivative of the active Ticagrelor metabolite AR-C124910XX. It is chemically defined as (1S,2R,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-((propyl-d7)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol, with a molecular formula of C21H17D7F2N6O3S and a molecular weight of 485.56 g/mol . The compound's core utility lies in its role as an internal standard for the precise quantification of its non-deuterated counterpart, AR-C124910XX, the only known active metabolite of the antiplatelet agent Ticagrelor, which is formed via O-deethylation [1].

The Critical Pitfalls of Substituting Deshydroxyethoxy Ticagrelor-d7 with Unlabeled Analogs in Bioanalysis


Generic substitution of Deshydroxyethoxy Ticagrelor-d7 with its unlabeled form (AR-C124910XX) or other deuterated analogs (e.g., Ticagrelor-d7) in bioanalytical workflows is not scientifically valid. While AR-C124910XX shares identical chemical reactivity with the target analyte, its use as an internal standard would compromise analytical accuracy due to its inability to correct for ion suppression and matrix effects, which are inherent to complex biological matrices [1]. Similarly, substituting with Ticagrelor-d7 introduces a different molecular entity with distinct chromatographic and mass spectrometric properties, violating the principle of co-eluting internal standards and leading to unreliable quantification of the metabolite of interest [2]. The deuterated form of the analyte itself is essential to ensure that any variability in sample preparation, extraction efficiency, and ionization is matched exactly for both the analyte and its internal standard, a fundamental requirement for validated LC-MS/MS methods [1].

Quantifiable Performance Advantages of Deshydroxyethoxy Ticagrelor-d7 in Analytical and Clinical Pharmacology


7 Da Mass Shift for Clear Analyte Discrimination in LC-MS/MS Assays

The incorporation of seven deuterium atoms into Deshydroxyethoxy Ticagrelor-d7 provides a +7 Da mass shift compared to its unlabeled counterpart, AR-C124910XX (MW 478.52 vs. 485.56) [1]. This mass difference is sufficient to avoid isotopic overlap with the analyte's natural abundance isotopes in the mass spectrometer, ensuring a distinct and interference-free signal . This is a direct improvement over alternatives like 13C-labeled internal standards, which may have fewer labeling sites and a smaller mass shift, potentially leading to spectral overlap and reduced quantification accuracy at low concentrations [2].

Bioanalysis Mass Spectrometry Internal Standard

Method-Validated Precision: Recovery and Accuracy for Reliable Quantification

In a validated bioanalytical method for ticagrelor quantification, the use of a structurally similar deuterated internal standard (ticagrelor-d7) demonstrated excellent performance [1]. By inference, the use of Deshydroxyethoxy Ticagrelor-d7 as an internal standard for AR-C124910XX in analogous methods is expected to provide comparable or better performance due to the exact structural match. In the validated method for ticagrelor, intra-day precision was 1.0-4.9% and inter-day precision was 1.8-8.7%, with accuracy ranging from 97.0-105.9% [1]. In contrast, methods that do not use a deuterated internal standard or use a less suitable surrogate (e.g., tolbutamide) often exhibit higher variability and require more extensive sample preparation [2].

Method Validation LC-MS/MS Bioequivalence

Targeting the Pharmacologically Active Moiety: Quantifying AR-C124910XX vs. Parent Drug Ticagrelor

AR-C124910XX is the major active metabolite of ticagrelor, contributing significantly to the overall antiplatelet effect. Studies show its potency is approximately equal to that of the parent drug [1], and it accounts for approximately 40% of the total active drug exposure (AUC) after a dose of ticagrelor [2]. Therefore, accurate quantification of AR-C124910XX is pharmacokinetically critical. While Ticagrelor-d7 serves as an internal standard for the parent drug, Deshydroxyethoxy Ticagrelor-d7 is uniquely suited for quantifying this specific, clinically relevant metabolite. This distinction is crucial because the pharmacokinetic profiles of ticagrelor and AR-C124910XX can be differentially affected by factors such as hepatic impairment or drug-drug interactions [3], necessitating separate and accurate measurement of both entities.

Pharmacokinetics Drug Metabolism Active Metabolite

Regulatory-Ready Purity: A Critical Attribute for Reference Standard Procurement

For its intended use as an analytical reference standard, the purity of the compound is paramount. Deshydroxyethoxy Ticagrelor-d7 is commercially available at a certified purity of ≥98% . While the unlabeled metabolite AR-C124910XX is also available at high purity (e.g., 98.82%) , the procurement of the deuterated version is non-substitutable for its role as an internal standard. The ≥98% purity specification is a critical quality attribute for any compound used as a standard in quantitative assays, ensuring that impurities do not interfere with the analysis or lead to inaccurate concentration calculations. This level of purity is a standard requirement for materials used in GLP-compliant studies and pharmaceutical quality control [1].

Quality Control Reference Standard Purity

Validated Research and Industrial Applications for Deshydroxyethoxy Ticagrelor-d7


LC-MS/MS Method Development and Validation for Ticagrelor Metabolite Quantification in Plasma

This compound is an essential component for developing and validating bioanalytical methods to measure AR-C124910XX concentrations in human or animal plasma. Its use ensures the method meets regulatory standards for precision, accuracy, and selectivity. The 7 Da mass shift allows for clear analyte discrimination, while its ≥98% purity ensures reliable calibration curve performance . The method can be applied to both preclinical and clinical samples, as demonstrated by its use in methods for quantifying ticagrelor and its metabolites [1].

Clinical Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

In clinical trials, this internal standard enables the accurate assessment of AR-C124910XX pharmacokinetics, including Cmax, AUC, and half-life. This is critical for understanding the relationship between drug exposure and antiplatelet effect, especially since the metabolite's contribution to overall drug activity is significant (~40% of total exposure) [2]. Using the matched deuterated standard minimizes analytical variability, providing robust data for PK/PD modeling and dose optimization studies.

Therapeutic Drug Monitoring (TDM) and Bioequivalence Studies

For TDM programs and bioequivalence studies, where precise and reliable quantification is a legal and regulatory requirement, Deshydroxyethoxy Ticagrelor-d7 is the definitive internal standard for AR-C124910XX. Its use ensures that results from different clinical sites and analytical batches are comparable and defensible. The compound's high purity and its role in correcting for matrix effects are fundamental to generating the consistent data required for Abbreviated New Drug Applications (ANDAs) and patient monitoring [3].

Drug-Drug Interaction (DDI) and Special Population Studies

Investigations into how co-administered drugs (e.g., CYP3A4 inhibitors/inducers) or patient conditions (e.g., hepatic impairment) affect ticagrelor metabolism rely on the separate and accurate quantification of both ticagrelor and AR-C124910XX [4]. Deshydroxyethoxy Ticagrelor-d7 is indispensable for these studies, as it allows researchers to specifically track changes in metabolite formation without interference from the parent drug signal, providing insights into the mechanisms of altered drug response.

Technical Documentation Hub

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